![molecular formula C18H21NO3S B5665725 1-[(4'-methoxy-4-biphenylyl)sulfonyl]piperidine](/img/structure/B5665725.png)
1-[(4'-methoxy-4-biphenylyl)sulfonyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The synthesis and analysis of sulfonamide derivatives, including compounds similar to 1-[(4'-methoxy-4-biphenylyl)sulfonyl]piperidine, have been a subject of interest due to their diverse biological activities and applications in medicinal chemistry. These compounds often feature a piperidine core, a structural motif prevalent in many biologically active molecules, modified with various substituents to explore their chemical and physical properties.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the coupling of suitable benzenesulfonyl chloride with piperidine under controlled conditions, followed by substitution reactions to introduce specific functional groups. For example, the synthesis of O-substituted derivatives of a similar sulfonamide compound involved the coupling of 3,5-dichloro-2-hydroxy benzenesulfonyl chloride with piperidine, followed by electrophilic substitution at the oxygen atom (Khalid et al., 2013).
Molecular Structure Analysis
X-ray crystallography and spectroscopic techniques are commonly used to determine the molecular structure of sulfonamide derivatives. For instance, studies on related compounds have shown that the piperidine ring can adopt a chair conformation, and the geometry around the sulfur atom typically resembles a tetrahedral arrangement. Such analyses provide detailed insights into the molecular conformation and intermolecular interactions of these compounds (Girish et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of sulfonamide derivatives can be influenced by the presence of N-acyl and N-sulfonyl groups. For example, the anodic methoxylation of piperidine derivatives has been studied, showing different outcomes based on the substituents and reaction conditions employed. These reactions provide valuable insights into the electrophilic and nucleophilic sites within the molecule and their potential for further chemical modifications (Golub & Becker, 2015).
properties
IUPAC Name |
1-[4-(4-methoxyphenyl)phenyl]sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-22-17-9-5-15(6-10-17)16-7-11-18(12-8-16)23(20,21)19-13-3-2-4-14-19/h5-12H,2-4,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKJINMHPSNLSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.